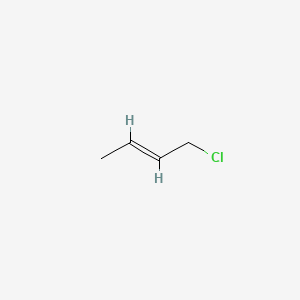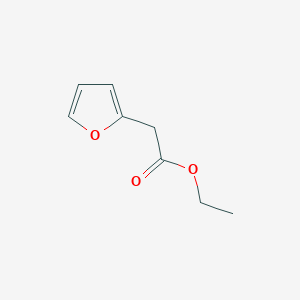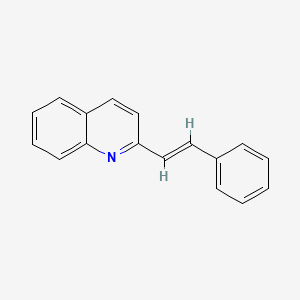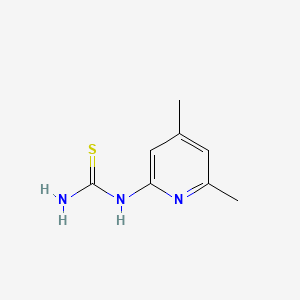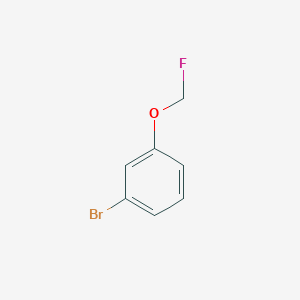
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid
Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid, also known as Fmoc-THP-OH, is a chemical compound widely used in scientific research. It belongs to the family of amino acid derivatives and is commonly used as a building block for peptide synthesis.
Scientific Research Applications
Environmental Persistence and Bioaccumulation
Research on perfluorinated acids, which share structural similarities with fluoren-9-ylmethoxycarbonylamino compounds, has raised concerns about their environmental persistence and bioaccumulation potential. Studies suggest that the bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chain, with longer chains exhibiting greater bioaccumulation potential. However, compounds with shorter fluorinated carbon chains are not considered bioaccumulative according to regulatory criteria, indicating a nuanced understanding of their environmental impact is necessary (Conder et al., 2008).
Biochemical Interactions and Applications
The biochemistry of propionic acid derivatives, including those structurally related to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid, is of significant interest. Propionylation of lysine, a posttranslational modification influenced by propionic acid levels, affects DNA binding affinity, protein stability, and enzyme activity. This highlights the potential of propionic acid derivatives in influencing bacterial virulence and provides insights into novel therapeutic approaches for pathogenic bacteria (Tang et al., 2022).
Material Science and Engineering
In the realm of materials science, fluoroalkyl and fluoroether compounds, which are structurally related to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid, are investigated for their unique physicochemical properties. These include extreme chemical inertness, thermal stability, and an unusual propensity for phase segregation, making them suitable for a wide range of industrial applications. The development of new materials incorporating highly fluorinated analogs aims to create products with enhanced stability and performance (Buer & Marsh, 2012).
Antioxidant Activity and Health Implications
The study of antioxidants, including phenolic acids like p-coumaric acid and its derivatives, is critical for understanding their health implications. These compounds exhibit a range of biological activities, such as antioxidant, anti-cancer, and antimicrobial properties, which are potentiated through conjugation. Research in this area underscores the potential health benefits of these compounds and their importance in food science, medicine, and pharmacology (Pei et al., 2016).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBOWNFASFNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid | |
CAS RN |
494210-66-1 | |
| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



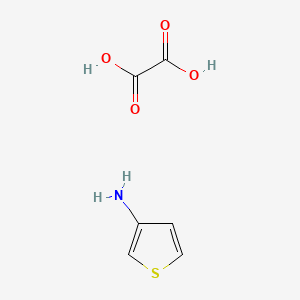
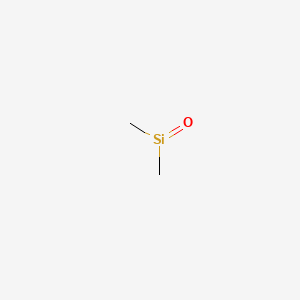
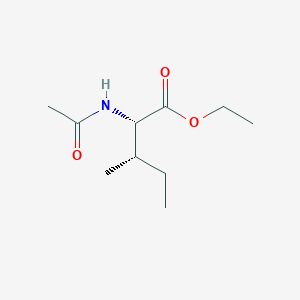
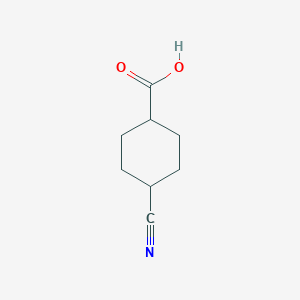

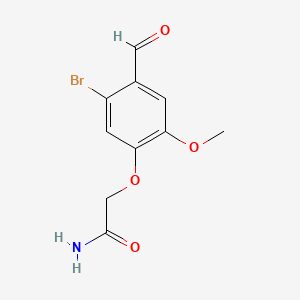
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3425908.png)
